An In-depth Technical Guide to the Physicochemical Properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of amino, chloro, and ethyl groups on the pyrimidine-2,4-dione core can significantly influence the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile. We will delve into the structural and electronic characteristics, predictable physical properties, and the analytical methodologies crucial for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and analysis of novel pyrimidinedione-based compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence solubility, membrane permeability, and receptor-binding interactions, all of which are pivotal in drug development.
Structural and Molecular Data
The structural and molecular characteristics of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione form the basis for understanding its chemical reactivity and physical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃O₂ | Inferred from structure |
| Molecular Weight | 189.60 g/mol | Inferred from structure |
| IUPAC Name | 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione | IUPAC Nomenclature |
| CAS Number | 1545350-95-5 | Supplier Information |
| Canonical SMILES | CCN1C(=O)NC(=O)C(=C1N)Cl | Inferred from structure |
| InChI | InChI=1S/C6H8ClN3O2/c1-2-10-5(12)8-4(11)3(7)6(9)10/h2,9H2,1H3,(H,8,11,12) | Inferred from structure |
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis for Prediction and Key Insights |
| Melting Point (°C) | 200 - 280 | 6-Amino-3-ethylpyrimidine-2,4(1H,2H)-dione has a reported melting point of 260-262°C.[3] The presence of the chloro group at the 5-position in the target compound may influence crystal lattice packing, potentially altering the melting point. Thermal analysis of various pyrimidine derivatives shows a wide range of melting points depending on substitution patterns.[4][5] |
| Boiling Point (°C) | > 300 (decomposes) | Pyrimidine derivatives often decompose at high temperatures rather than boiling.[4][5] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The uracil backbone provides polarity and potential for hydrogen bonding, suggesting some aqueous solubility. However, the ethyl and chloro substituents increase lipophilicity. The solubility of pyrimidine derivatives is highly dependent on the nature of their substituents.[6][7][8] |
| pKa | Amine (NH₂) group: ~3-5; Imide (N-H) protons: ~8-10 | The pKa of the amino group in 6-aminouracil is influenced by the electron-withdrawing nature of the pyrimidinedione ring.[9] The imide protons are weakly acidic. The ethyl group at the N1 position will slightly alter the electronic properties compared to unsubstituted uracil. |
| LogP | 1.0 - 2.0 | The combination of polar (amino, carbonyl) and non-polar (ethyl, chloro) groups suggests a moderate octanol-water partition coefficient. This is a critical parameter for predicting membrane permeability and overall drug-likeness. |
Spectroscopic and Analytical Characterization
The unambiguous identification and characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione rely on a combination of spectroscopic and chromatographic techniques. The following sections outline the expected spectral data and provide detailed protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on data from similar pyrimidinedione derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are predicted.
Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 11.5 | s | 1H | N³-H | The imide proton chemical shift is typically in this range for uracil derivatives and is often broad.[3] |
| ~6.5 - 7.5 | br s | 2H | -NH₂ | The amino protons are expected to be a broad singlet and their chemical shift can be solvent-dependent.[3] |
| ~3.8 - 4.0 | q | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons. |
| ~1.1 - 1.3 | t | 3H | -CH₂-CH₃ | The methyl protons of the ethyl group will appear as a triplet. |
Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C4=O | Carbonyl carbons in uracil derivatives typically resonate in this region.[3] |
| ~150 - 155 | C2=O | Similar to the C4 carbonyl.[3] |
| ~145 - 150 | C6-NH₂ | The carbon attached to the amino group is expected in this downfield region.[3] |
| ~95 - 105 | C5-Cl | The carbon bearing the chloro substituent will be significantly shifted. |
| ~40 - 45 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |
| ~13 - 16 | -CH₂-CH₃ | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and imide) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1720 - 1650 | Strong | C=O stretching (carbonyls) |
| 1650 - 1550 | Strong | N-H bending (amine) |
| ~800 - 700 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.
-
Expected [M+H]⁺: 190.0330 (for C₆H₉ClN₃O₂⁺)
-
Expected [M-H]⁻: 188.0181 (for C₆H₇ClN₃O₂⁻)
The fragmentation pattern would likely involve the loss of the ethyl group, chlorine, and cleavage of the pyrimidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Pyrimidinedione derivatives typically exhibit strong absorption in the UV region.
-
Predicted λmax: 260 - 280 nm in a polar solvent like methanol or ethanol. The exact wavelength will be influenced by the substituents and the solvent polarity.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments and workflows required for the synthesis and characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. These protocols are based on established methods for analogous compounds.[1][10][11]
Proposed Synthesis Workflow
A plausible synthetic route to 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione could start from 6-amino-1-ethyluracil, followed by chlorination at the 5-position.
Figure 1: Proposed synthesis workflow for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.
Step-by-Step Protocol:
-
Dissolution: Dissolve 6-amino-1-ethyluracil in a suitable inert solvent such as N,N-dimethylformamide (DMF).
-
Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution portion-wise at room temperature. The use of NCS is a common and effective method for the chlorination of uracil derivatives.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent if necessary, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.
Analytical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of the synthesized compound.
Figure 2: Analytical workflow for the characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.
Detailed Protocols for Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): [12]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm.
-
Injection Volume: 10 µL.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a longer acquisition time.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
Analysis: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Differential Scanning Calorimetry (DSC): [4][5]
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the melting point and enthalpy of fusion.
-
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. While direct experimental data is scarce, the analysis of structurally related compounds allows for a reliable estimation of its key characteristics. The provided experimental protocols offer a solid foundation for its synthesis and comprehensive analytical characterization. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the potential of this and similar pyrimidinedione derivatives as novel therapeutic agents. The self-validating nature of the proposed analytical workflow ensures a high degree of confidence in the structural and purity assessment of the target compound.
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